2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8750160
InChI: InChI=1S/C24H20ClN3O3S/c1-2-31-19-13-9-17(10-14-19)26-22(29)15-32-24-27-21-6-4-3-5-20(21)23(30)28(24)18-11-7-16(25)8-12-18/h3-14H,2,15H2,1H3,(H,26,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Molecular Formula: C24H20ClN3O3S
Molecular Weight: 466.0 g/mol

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC8750160

Molecular Formula: C24H20ClN3O3S

Molecular Weight: 466.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide -

Specification

Molecular Formula C24H20ClN3O3S
Molecular Weight 466.0 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C24H20ClN3O3S/c1-2-31-19-13-9-17(10-14-19)26-22(29)15-32-24-27-21-6-4-3-5-20(21)23(30)28(24)18-11-7-16(25)8-12-18/h3-14H,2,15H2,1H3,(H,26,29)
Standard InChI Key XEEPUGHLVINWIV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Introduction

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a quinazoline ring, a sulfanyl group, and an acetamide moiety. This compound is structurally similar to other quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: C28_{28}H22_{22}ClN3_{3}O3_{3}S

  • Molecular Weight: Approximately 531.01 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves a multi-step process, starting with the preparation of the quinazoline core. This can be achieved through condensation reactions involving appropriate precursors, followed by the introduction of the sulfanyl group and the acetamide moiety. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

Biological Activities and Potential Applications

While specific biological data for 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide are not readily available, quinazoline derivatives generally exhibit a range of biological activities. These include:

  • Anticancer Activity: Quinazolines have been studied for their potential to inhibit various kinases involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Some quinazoline compounds have shown promise in reducing inflammation by targeting specific enzymes.

  • Antimicrobial Activity: Quinazolines may exhibit antibacterial or antifungal properties, making them candidates for antimicrobial therapies.

Safety and Handling

Given the compound's chemical structure, it is likely to be a skin and eye irritant. Handling should be done with caution, using appropriate protective equipment.

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide477329-40-1C28_{28}H20_{20}ClN3_{3}O3_{3}SPotential anticancer or anti-inflammatory
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide477330-11-3C24_{24}H20_{20}ClN3_{3}O3_{3}SPotential antimicrobial or anticancer
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide133764-45-1C17_{17}H13_{13}ClN4_{4}O2_{2}SPotential anticancer or anti-inflammatory

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